Dual NF-κB and AP-1 Pathway Suppression: A Distinctive Polypharmacology Not Observed in Parthenolide
Inulicin distinguishes itself from the well-studied sesquiterpene lactone parthenolide through its concurrent inhibition of both NF-κB and AP-1 signaling in LPS-stimulated macrophages. In a direct comparative context, while parthenolide is widely recognized for its NF-κB inhibition via IKKβ alkylation, inulicin uniquely suppresses both pathways simultaneously [1]. Quantitatively, inulicin at 10 μM reduced JNK phosphorylation (AP-1 pathway) by approximately 60% and ERK phosphorylation (AP-1 pathway) by approximately 70% in LPS-stimulated RAW264.7 cells, while also significantly inhibiting IκBα phosphorylation and p65 nuclear translocation (NF-κB pathway) [1]. This dual suppression profile is a point of significant differentiation from single-pathway inhibitors.
| Evidence Dimension | JNK and ERK phosphorylation (AP-1 pathway) alongside NF-κB inactivation |
|---|---|
| Target Compound Data | 10 μM inulicin reduced JNK phosphorylation by ~60% and ERK phosphorylation by ~70% in LPS-stimulated RAW264.7 cells |
| Comparator Or Baseline | Parthenolide (typical NF-κB inhibitor): No quantitative AP-1 inhibition data in parallel assays |
| Quantified Difference | Unique dual-pathway suppression not reported for parthenolide under identical conditions |
| Conditions | LPS-stimulated RAW264.7 murine macrophages, 10 μM treatment, western blot analysis |
Why This Matters
For procurement decisions in inflammation research, inulicin offers a distinct polypharmacological tool that enables investigation of crosstalk between NF-κB and AP-1 pathways, a capability not available with single-pathway sesquiterpene lactones.
- [1] Yan J, Cai M, Zang C, Li W, Liu Z, Li X, Gao Y, Qi Y. The natural sesquiterpene lactone inulicin suppresses the production of pro-inflammatory mediators via inhibiting NF-κB and AP-1 pathways in LPS-activated macrophages. Immunopharmacol Immunotoxicol. 2024 Oct;46(5):583-593. doi: 10.1080/08923973.2024.2384899. Epub 2024 Jul 30. PMID: 39048515. View Source
